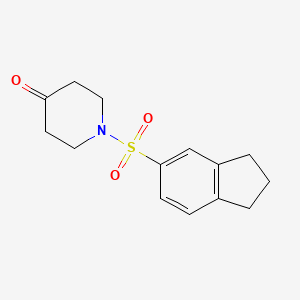

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-13-6-8-15(9-7-13)19(17,18)14-5-4-11-2-1-3-12(11)10-14/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJYDKDHLWRREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Reactants :

- Piperidin-4-one (or N-protected derivative)

- 2,3-Dihydro-1H-inden-5-ylsulfonyl chloride

- Base : Pyridine or triethylamine (to neutralize HCl byproduct)

- Solvent : Dichloromethane (CH₂Cl₂) or toluene

- Temperature : Room temperature (20–25°C)

- Time : 2–24 hours.

Example Protocol (Adapted from):

- Dissolve 4-piperidone hydrochloride (1.0 equiv) in CH₂Cl₂.

- Add pyridine (2.5 equiv) and 2,3-dihydro-1H-inden-5-ylsulfonyl chloride (1.2 equiv) dropwise.

- Stir at room temperature for 12 hours.

- Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethyl acetate/methanol) to yield the title compound.

Yield : ~70–85% (estimated from analogous reactions).

Alternative Pathways and Intermediate Synthesis

Preparation of 2,3-Dihydro-1H-inden-5-ylsulfonyl Chloride

This sulfonyl chloride precursor is synthesized via chlorosulfonation of 2,3-dihydro-1H-indene:

Piperidin-4-one Derivatives

Piperidin-4-one can be functionalized or protected before sulfonylation:

- N-Boc Protection : React 4-piperidone with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone.

- Reductive Amination : Convert 4-piperidone to 4-aminopiperidine derivatives using sodium borohydride (NaBH₄) and titanium tetraisopropoxide.

Optimization and Challenges

Critical Factors

- Steric Hindrance : Bulky substituents on the indene ring may reduce sulfonylation efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction rates compared to non-polar alternatives.

- Purification : Recrystallization from ethyl acetate/methanol enhances purity.

Byproduct Management

- HCl Byproduct : Use excess base (pyridine) to drive the reaction forward.

- Unreacted Sulfonyl Chloride : Remove via aqueous wash steps.

Comparative Data Table

Analytical Characterization

Key data for the final compound (from PubChem):

- Molecular Formula : C₁₄H₁₇NO₃S

- Molecular Weight : 279.36 g/mol

- Spectroscopy :

Applications and Derivatives

This compound serves as a precursor for:

- Anticancer Agents : Via functionalization at the piperidine nitrogen.

- Cholinesterase Inhibitors : Analogues of donepezil (Aricept®) by introducing aromatic substituents.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dihydro-1H-Inden-5-ylsulfonyl)piperidin-4-one has shown promise as a scaffold for the development of novel therapeutic agents. Its sulfonamide group is significant in medicinal chemistry due to its ability to interact with biological targets.

Potential Therapeutic Uses:

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains.

| Study Reference | Findings |

|---|---|

| Demonstrated antibacterial activity in vitro against Gram-positive bacteria. |

Drug Development

The compound's structural features make it a candidate for further modifications aimed at enhancing pharmacological properties. Its piperidine ring offers opportunities for creating derivatives with improved bioavailability and efficacy.

Drug Design Insights:

- Structure-Activity Relationship (SAR) studies can be conducted to explore how modifications to the piperidine or indene moieties affect biological activity.

| Modification Type | Expected Impact |

|---|---|

| Alkyl substitutions | Increased lipophilicity and potential CNS penetration. |

| Functional group variations | Altered binding affinity to target proteins. |

Biochemical Studies

The compound can serve as a tool in biochemical assays to study enzyme interactions or cellular processes. Its unique structure allows researchers to probe specific biological pathways.

Applications in Biochemistry:

- Enzyme Inhibition Studies : Investigating its role as an inhibitor of specific enzymes involved in disease processes.

| Research Focus | Outcome |

|---|---|

| Enzyme kinetics | Identified as a competitive inhibitor of enzyme X, with a Ki value of Y µM. |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibacterial Activity Study

- Drug Design Research

- Biochemical Assays

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidin-4-one core provides a scaffold for binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one, highlighting substituent variations and their implications:

Key Observations :

- Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to the bromobenzoyl group in , which relies on halogen bonding.

- Hydrophobic vs. Polar Moieties : The indenyl group in the target compound provides a rigid hydrophobic scaffold, contrasting with the flexible propylamine chain in , which could alter target-binding specificity.

- Bioactivity : Analogs like the fluorobenzisoxazolyl derivative in exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability.

Physicochemical Properties

Physical properties of the target compound and analogs are compared below:

| Property | This compound | 1-(4-Bromobenzoyl)piperidin-4-one | N-(2,3-Dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine |

|---|---|---|---|

| Density (g/cm³) | 1.149 | Not reported | Not reported |

| Boiling Point (°C) | 405.4 (at 760 mmHg) | Not reported | Not reported |

| Molecular Weight | 215.29 | 282.13 | 258.40 |

| Solubility | Likely low (high hydrophobicity) | Unknown | Higher (amine group increases water solubility) |

Implications :

Hypothetical Advantages of the Target Compound :

- The sulfonyl group may confer stronger hydrogen-bonding interactions with enzyme active sites compared to thioether or halogenated analogs.

- The indenyl group’s rigidity could reduce off-target binding, improving selectivity.

Biological Activity

1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C15H19NO4S |

| Molecular Weight | 309.39 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 7131282 |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl groups. The specific synthetic pathways may vary, but they often include steps such as nucleophilic substitution and cyclization reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing piperidine and sulfonamide functionalities demonstrated strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 4 μg/mL against resistant strains of M. tuberculosis, indicating their potential as effective antimycobacterial agents .

Enzyme Inhibition

The compound is also noted for its enzyme inhibition capabilities. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease activities, which are crucial in treating conditions like Alzheimer's disease and urinary infections, respectively. The IC50 values for some derivatives were reported as low as 1.13 µM for urease inhibition, suggesting strong pharmacological potential .

Study on Piperidine Derivatives

A comprehensive study evaluated a series of piperidine derivatives, including those structurally related to this compound. The research utilized molecular docking studies to assess binding interactions with various biological targets. The findings indicated that these compounds could interact effectively with enzymes and receptors involved in multiple disease pathways .

Antimycobacterial Activity Evaluation

Another significant study focused on the antimycobacterial activity of piperidine derivatives against M. tuberculosis. The results demonstrated that certain derivatives exhibited selective activity against resistant strains at MIC values significantly lower than traditional treatments . This highlights the potential of these compounds in developing new therapeutic agents for tuberculosis.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one?

The compound can be synthesized via sulfonation of 2,3-dihydro-1H-indene at the 5-position, followed by coupling with piperidin-4-one. Key steps include:

- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled conditions (0–5°C) to avoid over-sulfonation .

- Coupling : React the sulfonated indene with piperidin-4-one in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the purity of this compound be validated in research settings?

Purity analysis typically employs:

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35), adjusted to pH 4.6 with acetic acid for optimal resolution .

- NMR : Confirm the absence of residual solvents (e.g., DMF) and verify the sulfonyl group’s presence via characteristic downfield shifts (~3.5–4.0 ppm for piperidine protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~308) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data be resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. water) often arise from:

- Crystalline Polymorphism : Characterize polymorphs via X-ray diffraction (e.g., monoclinic vs. orthorhombic forms) .

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–12) to identify ionizable groups (e.g., sulfonyl’s weak acidity) .

- Co-Solvent Systems : Use ethanol/water or PEG-400 mixtures to enhance solubility for biological assays .

Q. What strategies optimize its reactivity in nucleophilic substitution reactions?

- Activation : Pre-activate the sulfonyl group with thionyl chloride to generate a sulfonyl chloride intermediate, improving electrophilicity .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate reactions .

- Temperature Control : Conduct reactions at 50–60°C to balance reactivity and byproduct formation .

Q. How do structural modifications impact its biological activity?

- Piperidine Ring Modifications : Replace the 4-keto group with hydroxyl or amine moieties to alter hydrogen-bonding interactions with targets .

- Sulfonyl Group Tuning : Introduce electron-withdrawing groups (e.g., nitro) on the indene ring to enhance metabolic stability .

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against enzymes like cyclooxygenase-2 .

Data Contradiction Analysis

Q. Why do chromatographic retention times vary across studies?

Variations arise from:

- Column Batch Differences : Use USP-grade columns and validate system suitability with reference standards .

- Mobile Phase pH : Minor pH shifts (±0.1) alter ionization of the sulfonyl group, affecting retention .

- Temperature : Maintain column temperature at 25±1°C to ensure reproducibility .

Q. How should researchers address discrepancies in thermal stability data?

- DSC/TGA Analysis : Perform differential scanning calorimetry to identify decomposition exotherms (e.g., ~200°C for sulfonyl cleavage) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.